molecular formula C6H8N2O4 B14485529 methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate CAS No. 65490-98-4

methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate

Katalognummer: B14485529
CAS-Nummer: 65490-98-4
Molekulargewicht: 172.14 g/mol
InChI-Schlüssel: DSQHQLPYWULAMJ-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a carbamoylamino group and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate typically involves the reaction of methyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization and subsequent hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate exerts its effects involves interactions with various molecular targets. The carbamoylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl acetoacetate: A precursor in the synthesis of methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate.

    Urea: Another precursor used in the synthesis.

    Carbamoyl chlorides: Compounds with similar functional groups that participate in similar chemical reactions.

Uniqueness

This compound is unique due to its combination of ester and carbamoylamino functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.

Eigenschaften

CAS-Nummer

65490-98-4

Molekularformel

C6H8N2O4

Molekulargewicht

172.14 g/mol

IUPAC-Name

methyl (E)-4-(carbamoylamino)-4-oxobut-2-enoate

InChI

InChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(7)11/h2-3H,1H3,(H3,7,8,9,11)/b3-2+

InChI-Schlüssel

DSQHQLPYWULAMJ-NSCUHMNNSA-N

Isomerische SMILES

COC(=O)/C=C/C(=O)NC(=O)N

Kanonische SMILES

COC(=O)C=CC(=O)NC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.